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Direct Chemical Modification Strategies

Direct chemical modification involves covalently attaching specific groups or moieties to the celastrol

molecule to alter its physicochemical properties. The key sites for modification on the celastrol structure are

the C-20 carboxylic acid, the C-2/C-3 quinone methide moiety, and the C-29 hydroxyl group [1] [2].

The table below summarizes the primary sites for modification, the types of modifications performed, and

their impact on celastrol's properties.

e . Type of - ) Primary

Modification Site . Key Findings / Impact on Properties

Modification Reference(s)
C-20 Carboxylic Amides (primary, Retains or improves Heat Shock [1] [2]
Acid secondary, tertiary) Response (HSR) induction; primary

[2] amide showed lower EC50 (1.7 pM)

than celastrol (2.2 pM) [2].
Esterification (e.qg., Retains some HSR induction; bulkier [1]112]

Pristimerin) [2]

Long-chain amides
for biotinylation [2]

esters (n-butyl, benzyl) show reduced
or lost activity [2].

Enables creation of affinity probes (e.g., [2]
biotinylated celastrol) for target
identification [2].
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e i Type of _— i Primary

Modification Site L Key Findings / Impact on Properties

Modification Reference(s)
Quinone Methide Reduction (e.g., Leads to complete loss of HSR [1][2]
(C-2iC-3) with Dithiothreitol) induction activity, indicating this moiety

[2] is critical for function [2].
C-29 Hydroxyl Glycosylation [1] Can be used to create prodrugs or [1]
Group improve water solubility [1].
Multi- Glucolipid-celastrol Developed for breast cancer; aimed at [3]
Site/Conjugates conjugate [3] enhancing antitumor efficacy [3].

Nucleic acid Significantly improves water solubility [3]

aptamer-celastrol and enables selective targeting of

conjugate [3] pancreatic cancer cells, reducing liver

toxicity [3].

Experimental Protocol: Synthesis and Evaluation of
Celastrol Amides

This protocol provides a detailed methodology for synthesizing and testing celastrol amides at the C-20

position, based on established procedures [2].

Synthesis of Celastrol Amide Analogs

¢ Objective: To synthesize primary, secondary, and tertiary amides of celastrol to investigate the effect
on the Heat Shock Response (HSR) and antioxidant activity.
e Materials:
o Celastrol (purity >98%)
o HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)
o N,N-Diisopropylethylamine (DIPEA)
o Anhydrous Dimethylformamide (DMF)
o Desired amine (e.g., ammonia, methylamine, dimethylamine)
o Reversed-Phase High-Performance Liquid Chromatography (HPLC) system for purification.
e Procedure:
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Dissolve celastrol (1 equivalent) in anhydrous DMF under an inert atmosphere.

Add HATU (1.2 equivalents) and DIPEA (3 equivalents) to the solution and stir for 10-15
minutes at room temperature to activate the carboxylic acid.

Add the desired amine (1.5 equivalents) to the reaction mixture.

Stir the reaction at room temperature and monitor by TLC or LC-MS until completion (typically
2-6 hours).

Purify the crude product using reversed-phase HPLC.

Lyophilize the purified fractions to obtain the celastrol amide analog as a solid.

Confirm the structure and purity (>95%) using analytical techniques such as LC-MS and NMR.

Cell-Based Bioactivity Assay

¢ Objective: To evaluate the ability of the synthesized analogs to induce the Heat Shock Response
(HSR) and the Antioxidant Response Element (ARE) pathway.
e Materials:

o

[e]

(o]

[e]

[e]

o

HelLa cell line stably transfected with an Hsp70.1 promoter-luciferase reporter construct [2].
ARECc32 cell line stably transfected with an ARE-luciferase reporter gene [2].

Luciferase assay kit.

Cell culture reagents (DMEM, FBS, penicillin-streptomycin).

White-walled 96-well tissue culture plates.

Luminometer.

e Procedure:

(o]

Seed the reporter cells in 96-well plates at a density of 1 x 10”4 cells per well and incubate for
24 hours.
Treat the cells with a concentration range of the celastrol analog (e.g., 0.1 uM to 100 uM) or a
vehicle control (e.g., DMSO, not exceeding 0.1%). Celastrol should be used as a positive
control.
Incubate the cells for 8 hours (or as optimized for the response).
Lyse the cells and measure the luciferase activity according to the manufacturer's protocol.
Data Analysis:
= Calculate the fold induction of luciferase activity relative to the vehicle-treated control.
= Plot dose-response curves and determine the half-maximal effective concentration
(EC50) for each analog.
= Compare the EC50 and maximal fold induction (% of celastrol's maximum) of the
analogs to native celastrol.

Indirect Modification via Nano-Delivery Systems
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Beyond direct covalent modification, encapsulating celastrol in nano-delivery systems is a highly effective
indirect strategy. These systems improve solubility, prolong circulation, and enhance targeted delivery

through passive and active mechanisms [3] [4].

Celastrol Limitations

Delivery Strategy

Active Targeting

Passive Targeting
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The following table outlines various nano-delivery systems used for celastrol, classified by their targeting

strategy.
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Targeting L. .
Nano-System Type Reported Application / Benefit

Strategy

Active Nucleic Acid Aptamer- Enhanced antitumor efficacy and reduced toxicity in

Targeting Dendrimer-Celastrol colorectal cancer [3].
Conjugate [3]
Albumin-based Improved safety and reduced side effects in rheumatoid
Nanoparticles [3] [5] arthritis; reduced liver accumulation in

mesangioproliferative glomerulonephritis [3].

Passive Vesicular Liposomes [3] Reduced damage to liver tissue in hepatocellular

Targeting carcinoma models [3].
Vesicular Exosomes [3] Enhanced antitumor efficacy in lung cancer models [3].
Vesicular Nanostructured Prolonged release property and increased celastrol
Lipid Carriers (NLCs) [3] accumulation in the skin for skin diseases [3].
Vesicular Bilosomes [3] Enhanced anti-inflammatory effect in arthritis [3].
Vesicular Phytosomes [3] Enhanced oral bioavailability [3].
Polymer-based Micelles Improved solubility and passive tumor targeting via the
and Nanogels [4] EPR effect [4].

Conclusion

Both direct chemical modification and indirect nano-delivery strategies offer promising paths to overcome
the significant pharmacokinetic and toxicity challenges associated with celastrol. The choice of strategy
depends on the therapeutic goal. Direct modification of the C-20 carboxylic acid to amides is a relatively
straightforward approach that can maintain or improve bioactivity. For more sophisticated targeted delivery
and a greater enhancement of solubility, nano-delivery systems are highly effective. The provided
protocol for synthesizing and testing celastrel amides offers a reliable starting point for researchers to

explore structure-activity relationships and develop novel celastrol-based therapeutics with improved

properties.
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Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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